2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives.
Mechanism of Action
Target of Action
The compound 2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a part of the thiazolo[4,5-b]pyridines class . These compounds have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that thiazolo[4,5-b]pyridines interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
It has been reported that these N-heterocyclic compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for these compounds .
Cellular Effects
Given its reported PI3K inhibitory activity , it can be inferred that this compound may influence cell function by modulating cell signaling pathways regulated by PI3K
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level by inhibiting the activity of PI3K
Preparation Methods
The synthesis of 2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may include optimization of reaction parameters and scaling up the process to produce the compound in larger quantities.
Chemical Reactions Analysis
2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:
- 2-chloro-4-fluorophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a synthetic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cellular pathways. The unique structural features of this compound, including the thiazolo[5,4-b]pyridine core, contribute significantly to its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₄ClN₃O₂S₂
- Molecular Weight : 415.9 g/mol
- CAS Number : 912624-25-0
The compound consists of a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a nicotinamide group, which enhances its interaction with biological targets.
Structure-Activity Relationship (SAR)
The structure of this compound allows it to engage in various interactions that are crucial for its biological activity. The presence of chlorine and methyl groups is believed to influence its lipophilicity and binding affinity to target proteins.
Anticancer Activity
Research has indicated that thiazolo[5,4-b]pyridine derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. In particular:
- IC50 Values : Some derivatives have demonstrated IC50 values in the nanomolar range against PI3Kα, indicating strong inhibitory potential .
Antifungal Activity
Thiazolo[5,4-b]pyridine derivatives also show promising antifungal activity. In studies involving modified compounds:
- Compounds with similar structures inhibited ergosterol synthesis in fungi, which is essential for their growth and viability.
- For example, related compounds achieved significant reductions in ergosterol levels at rates exceeding 80% within 48 hours .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo derivatives have also been explored. In vivo studies demonstrated that these compounds can reduce inflammation markers significantly:
- Experimental Models : Compounds were tested using carrageenan-induced paw edema models in rats, showing marked reductions in swelling compared to control groups .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various thiazolo derivatives against cancer cell lines:
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound A | K562 (CML) | 3.6 | PI3Kα inhibition |
Compound B | MCF7 (breast cancer) | 5.1 | Apoptosis induction |
These results indicate that modifications in the thiazole structure can lead to enhanced anticancer activity.
Case Study 2: Antifungal Mechanism
A comparative study on antifungal activity revealed:
Compound | Target Fungi | MIC (μg/mL) |
---|---|---|
Compound C | Candida albicans | 1.23 |
Compound D | Candida parapsilosis | 1.85 |
These compounds exhibited efficacy comparable to established antifungals like ketoconazole .
Properties
IUPAC Name |
2-chloro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c1-11-10-12(18-24-15-5-3-9-22-19(15)26-18)6-7-14(11)23-17(25)13-4-2-8-21-16(13)20/h2-10H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZKUQPIJPOQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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